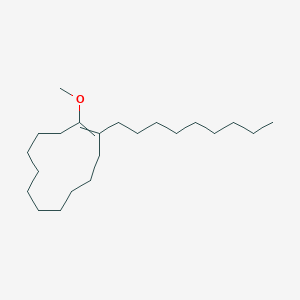

1-Methoxy-2-nonylcyclododec-1-ene

Description

1-Methoxy-2-nonylcyclododec-1-ene is a macrocyclic ether derivative featuring a 12-membered cyclododecene ring substituted with a methoxy (-OCH₃) group at position 1 and a nonyl (C₉H₁₉) chain at position 2. Its structure combines a rigid cyclic backbone with flexible alkyl and alkoxy substituents, making it a subject of interest in organic synthesis and materials science. The compound’s stereochemistry (e.g., cis/trans isomerism at the double bond) and conformational flexibility influence its physicochemical properties, such as solubility, thermal stability, and reactivity. Limited peer-reviewed studies directly address this compound, necessitating comparisons with structurally or functionally related molecules to infer its behavior.

Properties

CAS No. |

832088-57-0 |

|---|---|

Molecular Formula |

C22H42O |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

1-methoxy-2-nonylcyclododecene |

InChI |

InChI=1S/C22H42O/c1-3-4-5-6-9-12-15-18-21-19-16-13-10-7-8-11-14-17-20-22(21)23-2/h3-20H2,1-2H3 |

InChI Key |

YWMJEBVGZZTDPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(CCCCCCCCCC1)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methoxy-2-nonylcyclododec-1-ene can be achieved through various synthetic routes. One common method involves the alkylation of cyclododecene with nonyl bromide in the presence of a strong base, followed by methoxylation using methanol and a suitable catalyst. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Methoxy-2-nonylcyclododec-1-ene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond to a single bond, producing saturated cyclododecane derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong nucleophiles.

Addition: The double bond in the cyclododecene ring can undergo addition reactions with halogens, hydrogen, or other electrophiles, forming various addition products.

Scientific Research Applications

1-Methoxy-2-nonylcyclododec-1-ene has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: It is utilized in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-nonylcyclododec-1-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nonyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution within biological systems. The double bond in the cyclododecene ring can undergo various chemical transformations, contributing to the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

1-Methoxy-2-nonylcyclododec-1-ene belongs to a class of substituted cycloalkenes. Key structural analogs include:

- Cyclododecene derivatives: Unsubstituted cyclododecene lacks functional groups, resulting in lower polarity and higher hydrophobicity compared to the methoxy/nonyl-substituted variant .

- 1-Methoxycyclododecane : Replacing the double bond with a single bond reduces ring strain but eliminates opportunities for alkene-specific reactions (e.g., epoxidation) .

- 2-Nonylcyclododecanol: The hydroxyl group in place of methoxy enhances hydrogen-bonding capacity, increasing solubility in polar solvents .

Physical and Chemical Properties

A hypothetical comparison of properties is outlined below:

| Property | 1-Methoxy-2-nonylcyclododec-1-ene | Cyclododecene | 1-Methoxycyclododecane |

|---|---|---|---|

| Molecular Weight (g/mol) | 310.5 | 166.3 | 298.5 |

| Boiling Point (°C) | ~320 (est.) | 220 | ~300 (est.) |

| Solubility in Hexane | High | Very High | Moderate |

| Reactivity with Ozone | High (alkene cleavage) | None | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.